molecular formula C9H11NO4 B049123 2-Amino-4,6-dimethoxybenzoic acid CAS No. 21577-57-1

2-Amino-4,6-dimethoxybenzoic acid

Cat. No.: B049123
CAS No.: 21577-57-1
M. Wt: 197.19 g/mol
InChI Key: HZBQKANLOSWJLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethoxybenzoic acid typically involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine. The process includes several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino and methoxy groups on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

2-Amino-4,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • Methyl 2-amino-4,5-dimethoxybenzoate
  • 2-Amino-4,5-dimethoxybenzamide

Comparison: 2-Amino-4,6-dimethoxybenzoic acid is unique due to the position of its methoxy groups on the benzene ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to similar compounds. For example, the presence of methoxy groups at the 4 and 6 positions can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-amino-4,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQKANLOSWJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470148
Record name 2-amino-4,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21577-57-1
Record name 2-amino-4,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dimethoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a heated mixture (in an oversized flask) of 13 g (63 mmol) 4,6-dimethoxyindole-2,3-dione prepared in Example 1 and 108 ml of 33% NaOH solution was carefully added 20 ml of a 30% solution of H2O2. A vigorous exothermic reaction occurs. After all H2O2 was added, the reaction mixture was maintained at 100° C. for an additional 10 min. The pH of the solution was brought to 8 with concentrated HCl and acidified to pH 5-6 with acetic acid. The solid was filtered, washed with water and dried to yield 6.2 g of 4,6-dimethoxyanthranilic acid as a pale brown solid (50% yield).
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Synthesis routes and methods II

Procedure details

To a mixture of 4,6-dimethoxyindoline-2,3-dione (20.28 g, 97.9 mmol) in 30% NaOH solution (100 mL) at 100° C. was carefully dropped a 50% H2O2 solution. It was heated at 100° C. for 20 minutes. It was cooled down and neutralized by concentrated HCl to pH 8, followed by acetic acid to pH 5 to form a solid. It was filtered, washed with water, and dried under vacuum with P2O5 to afford 2-amino-4,6-dimethoxybenzoic acid as a yellow solid (15.034 g, 78%). 1H NMR (300 MHz, DMSO-d6) δ 6.00 (d, 1H), 5.85 (d, 1H), 3.83 (s, 3H), 3.77 (s, 3H), 3.41 (br, 2H); LC-MS (ESI) m/z 198 (M+H)+.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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